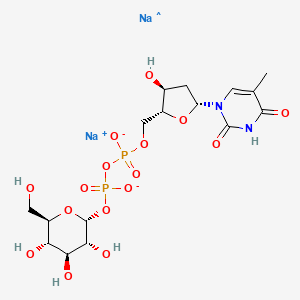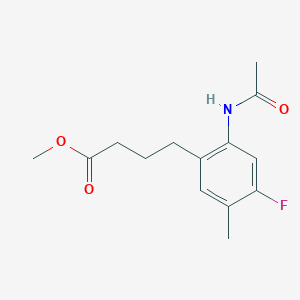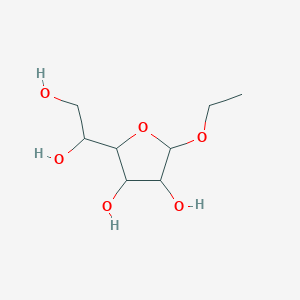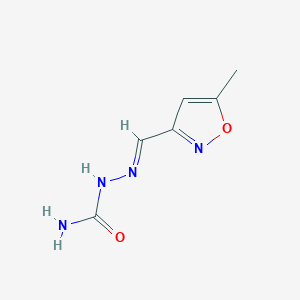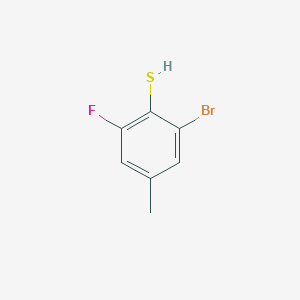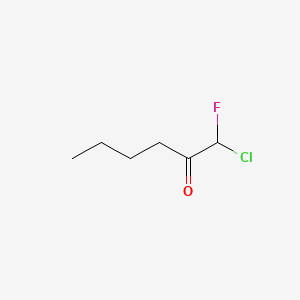
Octakis(triethylamine) Sucrose octasulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octakis(triethylamine) Sucrose octasulfate is a complex chemical compound with the molecular formula C12H22O35S8.2C6H15N. It is a derivative of sucrose, where the hydroxyl groups are replaced by sulfate groups, and it is combined with triethylamine. This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Octakis(triethylamine) Sucrose octasulfate involves several steps. The process begins with the sulfation of sucrose to produce sucrose octasulfate. This is achieved by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The resulting sucrose octasulfate is then neutralized with triethylamine to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of polar organic solvents such as tetrahydrofuran or 2-methyltetrahydrofuran is common in the industrial preparation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Octakis(triethylamine) Sucrose octasulfate undergoes various chemical reactions, including:
Oxidation: The sulfate groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Octakis(triethylamine) Sucrose octasulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: The compound is studied for its potential biological activities, including its role in cell signaling and enzyme inhibition.
Mécanisme D'action
The mechanism of action of Octakis(triethylamine) Sucrose octasulfate involves its interaction with biological molecules. The sulfate groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can inhibit enzyme activity, alter cell signaling pathways, and provide protective effects on mucosal surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose octasulfate: The parent compound without the triethylamine component.
Sucralfate: A complex salt of sucrose octasulfate and aluminum hydroxide, used in the treatment of ulcers.
Heparin: A sulfated polysaccharide with anticoagulant properties.
Uniqueness
Octakis(triethylamine) Sucrose octasulfate is unique due to its combination of sulfate groups and triethylamine, which imparts distinct chemical and biological properties. Unlike sucralfate, it does not form a gel but instead creates a thin protective layer on mucosal surfaces .
Propriétés
Formule moléculaire |
C60H142N8O35S8 |
|---|---|
Poids moléculaire |
1792.3 g/mol |
Nom IUPAC |
N,N-diethylethanamine;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8.8C6H15N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;8*1-4-7(5-2)6-3/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*4-6H2,1-3H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
Clé InChI |
SCDSEPZWZCMCEW-QRDGSJRXSA-N |
SMILES isomérique |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
SMILES canonique |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


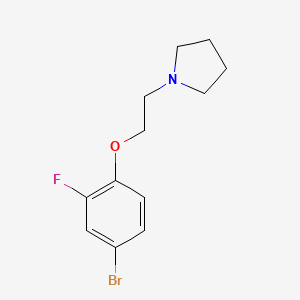
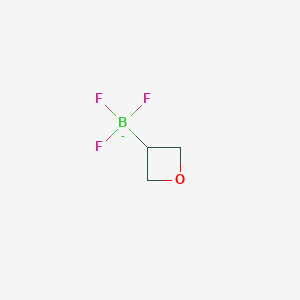
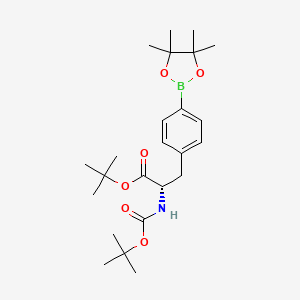
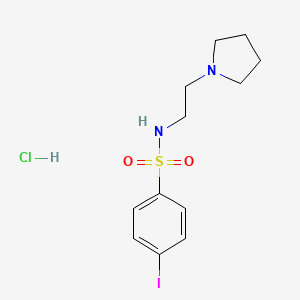
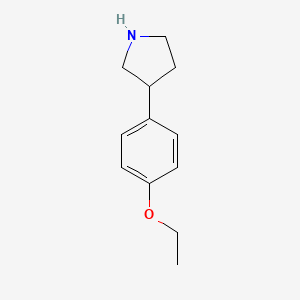
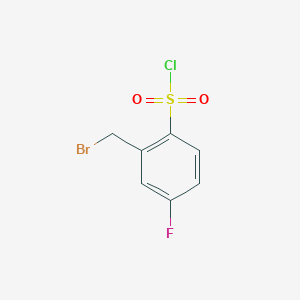
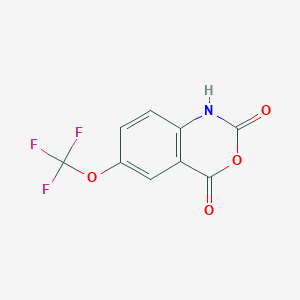
![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
